(1R,3r)-3-(2,4-difluorophenyl)cyclobutan-1-amine hydrochloride
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Description
(1R,3r)-3-(2,4-difluorophenyl)cyclobutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H12ClF2N and its molecular weight is 219.66. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
Amine-substituted cyclobutanes are crucial in biologically active compounds. The synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination has been an area of interest. This process is significant for producing these compounds in a diastereo- and enantioselective manner, enhancing their utility in various scientific applications (Feng, Hao, Liu, & Buchwald, 2019).
Synthesis of Methanoproline Analogues
The synthesis of 3-(chloromethyl)cyclobutanone, used in creating 2,4-methanoproline analogues, indicates the utility of cyclobutane derivatives in producing complex bioactive molecules (Rammeloo, Stevens, & de Kimpe, 2002).
Anticancer Complexes
Mixed-NH3/amine platinum (II) complexes featuring cyclobutane structures have been explored for their potential in cancer treatment. These complexes show significant cytotoxicity towards cancer cells, making them relevant in oncological research (Liu et al., 2013).
Ligand Application in Catalysis
Cyclobutene derivatives are used as ligands in catalytic reactions, such as the amination of halobenzenes. This illustrates the role of these compounds in facilitating chemical transformations, important in synthetic chemistry (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).
VLA-4 Antagonists
Cyclobutane derivatives have been used in synthesizing potent VLA-4 antagonists, a class of compounds with therapeutic potential in treating various diseases (Brand, de Candole, & Brown, 2003).
Photochemical Dimerization Studies
Studies on the photochemical dimerization of fluorinated dibenzylideneacetone in chloroform highlight the interesting photochemical properties of certain cyclobutane derivatives, relevant in material science (Schwarzer & Weber, 2014).
Mechanistic Studies in Organic Chemistry
Research on organocatalyzed Michael addition reactions with cyclobutane derivatives provides insights into complex reaction mechanisms, crucial for advancing organic synthesis methodologies (Patora-Komisarska et al., 2011).
Properties
IUPAC Name |
3-(2,4-difluorophenyl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-7-1-2-9(10(12)5-7)6-3-8(13)4-6;/h1-2,5-6,8H,3-4,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBJKPUHNIJHIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=C(C=C(C=C2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.